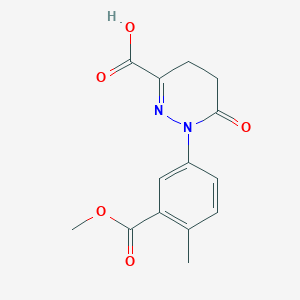

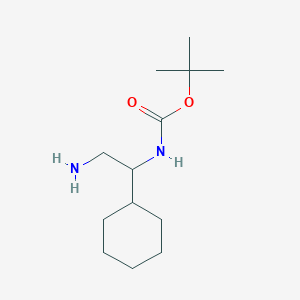

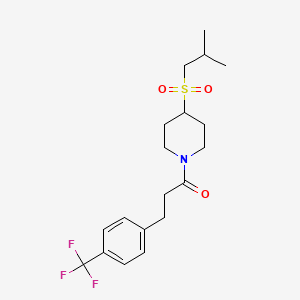

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound X involves several steps. One common approach is the reaction of 3-(methoxycarbonyl)-4-methylphenylboronic acid with an appropriate reagent to form the tetrahydropyridazine ring. Detailed synthetic routes and conditions can be found in relevant literature .

Chemical Reactions Analysis

Compound X can participate in various chemical reactions, including nucleophilic substitutions, esterifications, and cyclizations. Its reactivity depends on the functional groups present. For instance, it may undergo alkoxycarbonylation or alkylation reactions under appropriate conditions .

Scientific Research Applications

Synthesis of Novel Compounds

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is involved in the synthesis of various novel compounds. For instance, indole carboxylic acids were condensed with substituted o-phenylenediamines to produce combined indole-benzimidazoles, highlighting its role in creating new chemical entities (Wang et al., 2016).

Green Chemistry Applications

This chemical plays a role in green chemistry, exemplified by its use in the synthesis of pyranopyrazoles. A method was developed for preparing these compounds using a one-pot four-component condensation reaction, emphasizing environmentally friendly and efficient synthesis processes (Zolfigol et al., 2013).

Advanced Organic Synthesis Techniques

Advanced organic synthesis techniques often employ this compound. For instance, the synthesis of methyl esters of aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids from three-component mixtures demonstrates its utility in complex organic synthesis (Gein et al., 2009).

Development of Heterocyclic Compounds

The chemical is instrumental in developing heterocyclic compounds, such as in the synthesis of 3‐carboxamido‐4‐carboxylic acid derivatives of isoxazole and pyrazole (Vicentini et al., 2000). These derivatives have various applications in pharmaceuticals and materials science.

Pharmaceutical Applications

In pharmaceutical research, this compound is used to create new molecules with potential therapeutic effects. For example, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives shows its application in discovering new drugs (Hassan et al., 2014).

Ligand Synthesis for Metal Complexes

It is also used in synthesizing ligands for metal complexes, as shown in the formation of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions (Budzisz et al., 2004). These complexes are important in catalysis and materials science.

properties

IUPAC Name |

1-(3-methoxycarbonyl-4-methylphenyl)-6-oxo-4,5-dihydropyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-8-3-4-9(7-10(8)14(20)21-2)16-12(17)6-5-11(15-16)13(18)19/h3-4,7H,5-6H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHARZJBLSHENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCC(=N2)C(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Methoxycarbonyl)-4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-bromophenyl)ethyl]-2-phenylethene-1-sulfonamide](/img/structure/B2762036.png)

![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B2762042.png)

![1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine](/img/structure/B2762046.png)

![3-(2-Furyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2762048.png)

![3-Bromo-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenylboronic acid](/img/structure/B2762049.png)

![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2762059.png)